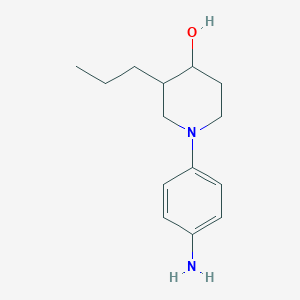

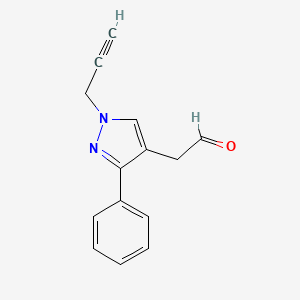

1-(4-Aminophenyl)-3-propylpiperidin-4-ol

説明

The compound “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in medicinal chemistry due to their bioactive properties .

Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” were not found, similar compounds such as 1-(4-Aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives have been synthesized and evaluated as potential irreversible cyclic nucleotide phosphodiesterase inhibitors .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

Chemical Reactions Analysis

The chemical reactivity of a compound can be influenced by its functional groups and molecular structure. A review on the chemistry of 1-(4-substituted aminophenyl) ethanones presents a systematic and comprehensive survey of the method of preparation and the chemical reactivity of these compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, Tris(4-aminophenyl)amine-based polyimide (TP) is known for its significant adsorption properties, yet it features limited photocatalytic performance .

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” is not available, similar compounds such as acetaminophen work by inhibiting the synthesis of prostaglandins, which are involved in the transmission of pain signals and fever .

Safety and Hazards

The safety and hazards of a compound are important considerations in its handling and use. While specific safety data for “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” was not found, similar compounds such as 1-(4-Aminophenyl)cyclopentanecarbonitrile have safety data sheets available that provide information on hazards, protective measures, and first aid procedures .

将来の方向性

The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For instance, covalent organic frameworks (COFs) featuring planar triazine core linkers like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPP) have been studied for their potential applications in gas storage and separations, sensing, electrochemical energy storage, and optoelectronics .

特性

IUPAC Name |

1-(4-aminophenyl)-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-3-11-10-16(9-8-14(11)17)13-6-4-12(15)5-7-13/h4-7,11,14,17H,2-3,8-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCHSBOFFCIHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

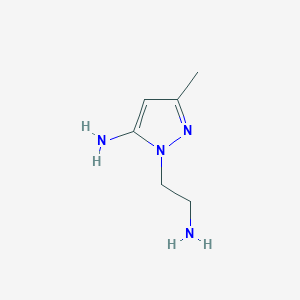

CCCC1CN(CCC1O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-propylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

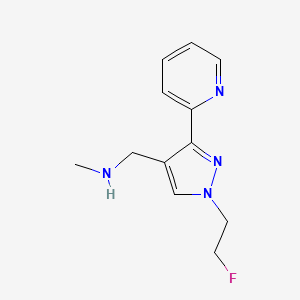

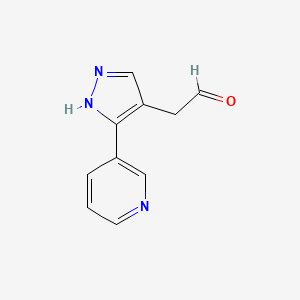

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)

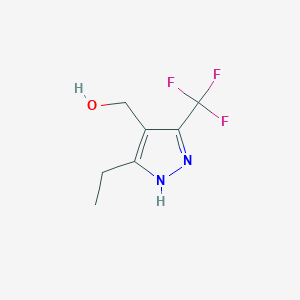

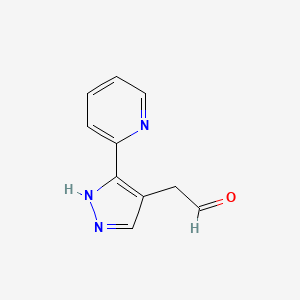

![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)